molecular formula C18H19N3O3S B6577072 3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide CAS No. 1219902-70-1

3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide

Cat. No. B6577072
CAS RN: 1219902-70-1
M. Wt: 357.4 g/mol
InChI Key: NBNCZACQFGTJPG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide, also known as 3-Indolyl-N-methylsulfonamidophenylpropionamide (3-IND-MSPP), is a synthetic small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 3-IND-MSPP has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression.

Mechanism of Action

The exact mechanism of action of 3-IND-MSPP is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the cytoplasmic chaperone protein Hsp90, which is involved in the regulation of gene expression. It is also thought to have anti-inflammatory and anti-apoptotic effects by modulating the activity of certain inflammatory mediators, such as cytokines and chemokines. In addition, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-IND-MSPP have been studied in a variety of cell and animal models. In vitro studies have shown that 3-IND-MSPP has anti-inflammatory and anti-apoptotic effects, and can modulate the activity of certain inflammatory mediators, such as cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. In vivo studies have demonstrated that 3-IND-MSPP can reduce inflammation and improve survival in animal models of sepsis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of 3-IND-MSPP in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize and is relatively inexpensive. In addition, it has been shown to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. Furthermore, it has been studied for its potential role in modulating the immune system and regulating gene expression.
However, there are also some limitations to the use of 3-IND-MSPP in laboratory experiments. For example, it has not yet been tested in humans, so its safety and efficacy in humans is unknown. In addition, the exact mechanism of action of 3-IND-MSPP is not yet fully understood, so further research is needed to elucidate its exact mechanism of action.

Future Directions

The potential therapeutic applications of 3-IND-MSPP are vast, and there are many future directions for research. One potential future direction is to investigate the potential use of 3-IND-MSPP as a drug delivery system. In addition, further research is needed to elucidate the exact mechanism of action of 3-IND-MSPP and its effects on gene expression. Furthermore, further studies are needed to determine the safety and efficacy of 3-IND-MSPP in humans. Finally, research is needed to explore the potential therapeutic applications of 3-IND-MSPP in a variety of diseases, such as cancer, inflammatory diseases, and infectious diseases.

Synthesis Methods

3-IND-MSPP can be synthesized using a number of chemical methods. The most commonly used method involves the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of 3-IND-MSPP, which is then purified by column chromatography. Other methods for the synthesis of 3-IND-MSPP include the condensation of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of a dehydrating agent, such as phosphorous pentoxide, or the reaction of indole-3-carboxaldehyde with 3-methanesulfonamidophenylpropionamide in the presence of an acid, such as hydrochloric acid.

Scientific Research Applications

3-IND-MSPP has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess a range of biological activities, including anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been studied for its potential role in modulating the immune system and regulating gene expression. In addition, it has been investigated for its potential use as a drug delivery system, as well as its ability to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-25(23,24)21-15-6-4-5-14(11-15)20-18(22)10-9-13-12-19-17-8-3-2-7-16(13)17/h2-8,11-12,19,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNCZACQFGTJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide

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